1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine
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Overview
Description
1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the imidazoquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine typically involves the condensation of 3-methoxyaniline with 2-chloro-3-formylquinoxaline, followed by cyclization and methylation steps. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in DMF with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazine
- 1-(3-methoxyphenyl)-N-methylimidazo[1,5-a]quinoxaline
- 1-(3-methoxyphenyl)-N-methylpyrazolo[1,5-a]quinoxaline
Uniqueness
1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
1140627-77-5 |
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Molecular Formula |
C18H16N4O |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C18H16N4O/c1-19-17-18-20-11-16(12-6-5-7-13(10-12)23-2)22(18)15-9-4-3-8-14(15)21-17/h3-11H,1-2H3,(H,19,21) |
InChI Key |
PLJRXCRNKAGLBD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N3C1=NC=C3C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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